molecular formula C10H21NO3 B12994620 1-{[Bis(2-hydroxyethyl)amino]methyl}cyclopentan-1-ol

1-{[Bis(2-hydroxyethyl)amino]methyl}cyclopentan-1-ol

Cat. No.: B12994620
M. Wt: 203.28 g/mol
InChI Key: PNPDUEYFCXOPLG-UHFFFAOYSA-N
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Description

1-{[Bis(2-hydroxyethyl)amino]methyl}cyclopentan-1-ol is a chemical compound that features a cyclopentane ring substituted with a bis(2-hydroxyethyl)amino group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[Bis(2-hydroxyethyl)amino]methyl}cyclopentan-1-ol typically involves the reaction of cyclopentanone with bis(2-hydroxyethyl)amine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 30-35°C. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of solvent-free conditions and the use of green chemistry principles can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-{[Bis(2-hydroxyethyl)amino]methyl}cyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{[Bis(2-hydroxyethyl)amino]methyl}cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays and studies involving enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials[][3].

Mechanism of Action

The mechanism of action of 1-{[Bis(2-hydroxyethyl)amino]methyl}cyclopentan-1-ol involves its interaction with specific molecular targets. The compound’s hydroxyl and amino groups can form hydrogen bonds and coordinate with metal ions, making it a potential chelating agent. Additionally, its structural features allow it to participate in various biochemical pathways, influencing enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[Bis(2-hydroxyethyl)amino]methyl}cyclopentan-1-ol is unique due to its cyclopentane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H21NO3

Molecular Weight

203.28 g/mol

IUPAC Name

1-[[bis(2-hydroxyethyl)amino]methyl]cyclopentan-1-ol

InChI

InChI=1S/C10H21NO3/c12-7-5-11(6-8-13)9-10(14)3-1-2-4-10/h12-14H,1-9H2

InChI Key

PNPDUEYFCXOPLG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN(CCO)CCO)O

Origin of Product

United States

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